- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,

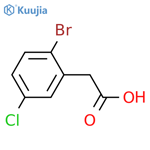

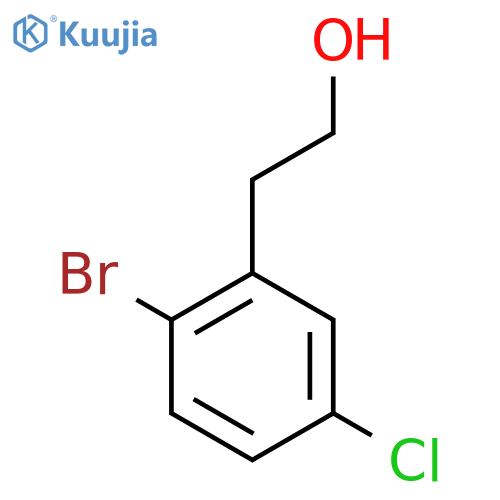

Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure

상품 이름:2-(2-bromo-5-chlorophenyl)ethan-1-ol

2-(2-bromo-5-chlorophenyl)ethan-1-ol 화학적 및 물리적 성질

이름 및 식별자

-

- 2-bromo-5-chloroBenzeneethanol

- 2-(2-bromo-5-chlorophenyl)ethanol

- 2-Bromo-5-chloro-benzeneethanol

- HAKYKQWZRSPYAR-UHFFFAOYSA-N

- 2-(2-bromo-5-chloro-phenyl)ethanol

- 2-(2-bromo-5-chloro-phenyl)-ethanol

- 2-(2-bromo-5-chlorophenyl)ethan-1-ol

- 2-Bromo-5-chlorobenzeneethanol (ACI)

- DA-26799

- SY343575

- SCHEMBL3657647

- AKOS015503245

- E81791

- 947614-94-0

- CS-0142769

- EN300-1894700

- MFCD20485661

-

- 인치: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2

- InChIKey: HAKYKQWZRSPYAR-UHFFFAOYSA-N

- 미소: BrC1C=CC(=CC=1CCO)Cl

계산된 속성

- 정밀분자량: 233.94471g/mol

- 동위원소 질량: 233.94471g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 121

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 20.2

- 소수점 매개변수 계산 참조값(XlogP): 2.8

2-(2-bromo-5-chlorophenyl)ethan-1-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1249750-5g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 98% | 5g |

$200 | 2024-06-05 | |

| Enamine | EN300-1894700-0.05g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.05g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.25g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.25g |

$33.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.1g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.1g |

$23.0 | 2023-09-18 | |

| Enamine | EN300-1894700-2.5g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 2.5g |

$107.0 | 2023-09-18 | |

| Aaron | AR01JMXC-10g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 10g |

$315.00 | 2025-02-11 | |

| Aaron | AR01JMXC-25g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 25g |

$561.00 | 2025-02-11 | |

| Enamine | EN300-1894700-10g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 10g |

$316.0 | 2023-09-18 | |

| Aaron | AR01JMXC-1g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 1g |

$55.00 | 2025-02-11 | |

| Aaron | AR01JMXC-250mg |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 250mg |

$23.00 | 2025-02-11 |

2-(2-bromo-5-chlorophenyl)ethan-1-ol 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

참조

- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations, Organic Letters, 2018, 20(18), 5680-5683

합성 방법 3

반응 조건

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C

참조

- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

참조

- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

참조

- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C

1.2 Reagents: Methanol , Water ; 0 °C

1.2 Reagents: Methanol , Water ; 0 °C

참조

- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182

합성 방법 11

반응 조건

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

참조

- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation, Organic Letters, 2020, 22(12), 4602-4607

합성 방법 12

반응 조건

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

참조

- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

참조

- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156

합성 방법 14

반응 조건

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides, Organic Letters, 2019, 21(13), 5295-5300

합성 방법 15

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products

2-(2-bromo-5-chlorophenyl)ethan-1-ol 관련 문헌

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

3. Book reviews

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol) 관련 제품

- 2229325-58-8(tert-butyl N-3-amino-2-(2-fluoro-3-methylphenyl)-2-methylpropylcarbamate)

- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)

- 630067-06-0(1,10-Phenanthroline-5-carboxylic Acid)

- 946327-95-3(3-chloro-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylbenzamide)

- 865287-68-9(4-fluoro-N-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2680521-03-1(rac-(2R,3S)-2-[1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]oxolane-3-carboxylic acid)

- 1878-52-0(2-3-(Propan-2-yl)phenoxyacetic Acid)

- 1248435-12-2(3-Bromo-N-cyclobutylaniline)

- 1702059-50-4(3-(3,4-Dimethylcyclohexyl)-5-methylpiperidine)

- 1788783-93-6(N-[2-(2-Furanyl)-2-methoxyethyl]-3,5-dimethyl-4-isoxazolepropanamide)

추천 공급업체

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

골드 회원

중국 공급자

시약

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

Shanghai Xinsi New Materials Co., Ltd

골드 회원

중국 공급자

대량